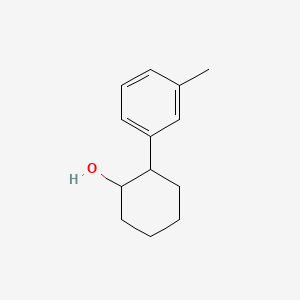

2-(3-Methylphenyl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(3-methylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3 |

InChI Key |

PZCGHHIUHVDILA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCCC2O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methylphenyl Cyclohexan 1 Ol

Established Synthetic Pathways for 2-Arylcyclohexanols

The synthesis of 2-arylcyclohexanols, such as 2-(3-Methylphenyl)cyclohexan-1-ol, can be achieved through several reliable methods. These pathways offer versatility in starting materials and reaction conditions.

Grignard-type Reactions in the Formation of Cyclohexanol (B46403) Derivatives

Grignard reactions are a cornerstone in the formation of alcohols, including cyclohexanol derivatives. leah4sci.comorganic-chemistry.org This method involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. leah4sci.comlibretexts.org For the synthesis of this compound, a key strategy involves the reaction of 3-methylphenylmagnesium bromide with cyclohexanone (B45756). This nucleophilic addition to the carbonyl carbon of cyclohexanone, followed by an acidic workup, yields the desired tertiary alcohol. libretexts.org

The general mechanism involves the Grignard reagent adding across the carbon-oxygen double bond of the ketone or aldehyde. libretexts.org The resulting magnesium alkoxide intermediate is then protonated in a subsequent hydrolysis step to give the final alcohol product. libretexts.org The versatility of this reaction allows for the creation of primary, secondary, or tertiary alcohols depending on the nature of the carbonyl starting material. organic-chemistry.orglibretexts.org For instance, reaction with formaldehyde (B43269) yields a primary alcohol, other aldehydes produce secondary alcohols, and ketones result in tertiary alcohols. organic-chemistry.org

A notable application of this reaction is in the synthesis of tramadol, a related 2-arylcyclohexanol derivative. wikipedia.orggoogle.comgoogle.com In this process, 2-[(dimethylamino)methyl]cyclohexanone is reacted with the Grignard reagent derived from 3-bromoanisole. google.com

| Reactant 1 | Reactant 2 | Product | Alcohol Type |

| Grignard Reagent | Formaldehyde | Primary Alcohol | Primary |

| Grignard Reagent | Aldehyde | Secondary Alcohol | Secondary |

| Grignard Reagent | Ketone | Tertiary Alcohol | Tertiary |

| Grignard Reagent | Ester | Tertiary Alcohol | Tertiary |

Reductive Strategies for Substituted Cyclohexanones and Cyclohexenones

Another significant pathway to 2-arylcyclohexanols involves the reduction of the corresponding substituted cyclohexanones or cyclohexenones. Various reducing agents can be employed to convert the carbonyl group into a hydroxyl group.

For the synthesis of this compound, the precursor 2-(3-methylphenyl)cyclohexanone would be subjected to reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent can influence the stereoselectivity of the reaction, particularly in cases where a chiral center is being formed or is already present in the molecule. vub.ac.be

Enzymatic reductions also present a powerful and selective method for the synthesis of cyclohexanol derivatives. osti.gov For example, ene reductases can be used for the intramolecular functionalization of substituted cyclohexanones. osti.gov

Multicomponent Reactions Leading to the 2-Arylcyclohexanol Scaffold

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. tcichemicals.compreprints.orgcaltech.edu Several MCRs can be adapted to produce highly substituted cyclohexanol and cyclohexanone frameworks, which are precursors to 2-arylcyclohexanols. preprints.orgbeilstein-journals.orgnih.gov

One such strategy is the cascade Michael-aldol reaction. nih.gov This type of reaction can be used to construct polyfunctional cyclohexanone rings with high diastereoselectivity. nih.gov For instance, the reaction of β-keto esters with trisubstituted Michael acceptors, catalyzed by a base, can yield highly substituted cyclohexanones. nih.gov These cyclohexanones can then be reduced to the corresponding cyclohexanols.

Stereoselective Synthesis of this compound

The presence of two stereocenters in this compound (at C1 and C2) means that it can exist as different stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). Therefore, controlling the stereochemical outcome of the synthesis is a critical aspect.

Diastereoselective Approaches to this compound

Diastereoselective synthesis aims to selectively produce one diastereomer over the other. In the context of this compound, this means controlling the relative orientation of the hydroxyl and the 3-methylphenyl groups.

The reduction of 2-(3-methylphenyl)cyclohexanone is a key step where diastereoselectivity can be controlled. The choice of reducing agent and reaction conditions can favor the formation of either the cis or trans isomer. Generally, bulky reducing agents tend to attack from the less hindered face of the cyclohexanone ring, leading to a specific diastereomer. vub.ac.be

Cascade reactions, such as the double Michael addition, have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov These reactions proceed through a series of stereocontrolled bond-forming events to establish the desired relative stereochemistry in the cyclic product. nih.govresearchgate.net

Enantioselective Approaches to this compound

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or reagents.

For the synthesis of enantioenriched 2-arylcyclohexanols, several strategies can be employed. One approach is the enantioselective reduction of a prochiral 2-arylcyclohexenone. For instance, asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087) using a chiral catalyst, followed by hydrolysis, can yield chiral cyclohexenols. researchgate.net

Another powerful method is the organocatalyzed enantioselective synthesis. Cinchona alkaloid-derived catalysts have been successfully used in three-component reactions of γ-aryl-substituted α,β-unsaturated aldehydes and nitroalkenes to generate cyclohexenol (B1201834) derivatives with multiple stereocenters with high enantioselectivity. lookchem.com

Furthermore, enantioselective synthesis of 2-aryl cycloalkanones, which are direct precursors to 2-arylcyclohexanols, has been achieved through Sc-catalyzed carbon insertion reactions. nih.gov This method allows for the preparation of medium-ring 2-aryl ketones in high enantiomeric excess. nih.gov

Asymmetric Induction in Cyclohexanol Synthesis Using Chiral Catalysts

Asymmetric induction, also known as asymmetric synthesis, is a strategy that introduces a new chiral center into a molecule with a bias towards one stereoisomer over the other. youtube.com This is often achieved by employing a chiral catalyst that creates a chiral environment around the reacting molecules, influencing the stereochemical outcome of the reaction. youtube.comyoutube.com The effectiveness of asymmetric induction is measured by the diastereomeric excess (de) or enantiomeric excess (ee), which quantifies the excess of one stereoisomer. youtube.com

In the context of synthesizing this compound, a relevant approach is the asymmetric addition of a 3-methylphenyl nucleophile to cyclohexanone or the asymmetric reduction of 2-(3-methylphenyl)cyclohexenone in the presence of a chiral catalyst. While direct examples for this specific compound are not prevalent in the provided results, the principles can be extrapolated from similar reactions. For instance, the asymmetric catalytic addition of aryl selenols to 2-cyclohexen-1-one using a chiral catalyst like (−)-cinchonidine has been reported to produce chiral products with moderate enantioselectivity. nih.gov

Another relevant strategy is the use of chiral organocatalysts in cycloaddition reactions to construct substituted cyclohexene (B86901) or cyclohexadiene rings, which can then be further modified to the target cyclohexanol. nih.gov For example, the organocatalyzed asymmetric reaction of α,β-unsaturated aldehydes can lead to chiral cyclohexadienals with good diastereoselectivity. nih.gov

The development of highly efficient chiral catalysts is a continuous area of research. For example, chiral bisphosphoric acid and silver salt co-catalyst systems have demonstrated high efficiency in the kinetic resolution of racemic tertiary allylic alcohols. nih.gov Similarly, chiral phase-transfer catalysts are being explored for asymmetric versions of cascade reactions that form highly substituted cyclohexanones. beilstein-journals.orgnih.gov

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis of Cyclic Compounds

| Catalyst Type | Reaction | Substrate Class | Product Class | Stereoselectivity |

| Chiral Phase-Transfer Catalyst | Cascade Michael-Aldol | Curcumins and Arylidenemalonates | Functionalized Cyclohexanones | High Diastereoselectivity |

| Jørgensen-Hayashi Organocatalyst | Asymmetric [4+2] Cycloaddition | α,β-Unsaturated Aldehydes | Chiral 1,3-Cyclohexadienals | Good Diastereoselectivity |

| (−)-Cinchonidine | Asymmetric Catalytic Addition | Aryl Selenol and 2-Cyclohexen-1-one | Chiral 3-Arylselenylcyclohexanones | 11–43% ee |

| Chiral Bisphosphoric Acid/Silver(I) Salt | Kinetic Resolution (Intramolecular SN2') | Racemic Tertiary Allylic Alcohols | Enantioenriched Diene Monoepoxides & Alcohols | High s-factor |

This table presents examples of chiral catalysts and their applications in synthesizing chiral cyclic compounds, illustrating the principles applicable to the synthesis of this compound.

Utilization of Chiral Auxiliaries in the Preparation of Optically Pure Cyclohexanol Derivatives

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. sigmaaldrich.com This method is widely used for the synthesis of enantiomerically pure compounds. sigmaaldrich.comresearchgate.net

For the synthesis of optically pure this compound, a chiral auxiliary could be attached to a cyclohexanone precursor. The auxiliary would then control the facial selectivity of the addition of a 3-methylphenyl organometallic reagent. Alternatively, a chiral auxiliary could be part of the reagent itself.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. wikipedia.orgresearchgate.net Examples include oxazolidinones, trans-2-phenylcyclohexanol, and camphorsultam. wikipedia.org For instance, trans-2-phenylcyclohexanol has been used as a chiral auxiliary in ene reactions to produce chiral alcohols with high diastereoselectivity. wikipedia.org

The general workflow for using a chiral auxiliary involves three main steps:

Attachment: The chiral auxiliary is covalently bonded to the substrate molecule. researchgate.net

Diastereoselective Reaction: The key bond-forming reaction occurs, with the auxiliary directing the approach of the reagent to one face of the molecule, leading to the formation of one diastereomer in excess. researchgate.net

Removal: The chiral auxiliary is cleaved from the product molecule without affecting the newly formed stereocenter. wikipedia.orgsigmaaldrich.com

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Substrate Class | Product Class |

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol (B89426) Reactions | Carboxylic Acid Derivatives | α-Substituted Carbonyl Compounds |

| trans-2-Phenylcyclohexanol | Ene Reactions, Diels-Alder Reactions | Glyoxylic Esters | Chiral Alcohols, Cycloadducts |

| Camphorsultam | Aldol Reactions, Michael Additions | N-Acyloxazolidinethiones | β-Hydroxy Carbonyls, Adducts |

| (R)- and (S)-tert-Butanesulfinamide | Synthesis of Chiral Amines | Aldehydes and Ketones | Chiral Amines |

This table provides examples of common chiral auxiliaries and their general applications in asymmetric synthesis, which can be conceptually applied to the synthesis of chiral cyclohexanol derivatives.

Resolution of Racemic Mixtures of this compound and Related Compounds

When a chiral compound is synthesized without the use of chiral catalysts or auxiliaries, it is typically formed as a racemic mixture, which is a 50:50 mixture of both enantiomers. libretexts.orglibretexts.org The process of separating these enantiomers is called resolution. slideshare.netcutm.ac.in Since enantiomers have identical physical properties (except for their interaction with plane-polarized light), their separation requires converting them into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.orglibretexts.orgcutm.ac.in

A common method for resolving a racemic alcohol like this compound involves reacting the mixture with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. libretexts.org These diastereomeric esters can then be separated, and subsequent hydrolysis of each separated ester yields the individual enantiomers of the alcohol. libretexts.org

Another powerful method is kinetic resolution . In this technique, the enantiomers of a racemic mixture react at different rates with a chiral reagent or catalyst. wikipedia.org This results in one enantiomer being consumed faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org The reaction can be stopped at a certain point (typically around 50% conversion) to obtain both the enantioenriched unreacted starting material and the enantioenriched product. wikipedia.org

For example, the kinetic resolution of racemic secondary alcohols can be achieved through enzyme-catalyzed acylation. youtube.com The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. Rhodium(I)/BINAP-catalyzed reactions have also been investigated for the kinetic resolution of racemic cyclohexenones, which are precursors to cyclohexanols. nih.gov

Table 3: Methods for the Resolution of Racemic Mixtures

| Method | Principle | Procedure | Separation Technique |

| Chemical Resolution | Formation of diastereomers with a chiral resolving agent. slideshare.net | React the racemic alcohol with a single enantiomer of a chiral acid to form diastereomeric esters. libretexts.org | Fractional crystallization or chromatography of the diastereomers, followed by hydrolysis. libretexts.org |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. wikipedia.org | Treat the racemic mixture with a chiral catalyst and a reagent that selectively reacts with one enantiomer. wikipedia.org | Separation of the product from the unreacted starting material (e.g., by chromatography). |

| Enzymatic Resolution | Use of enzymes that stereoselectively catalyze a reaction on one enantiomer. youtube.com | Incubate the racemic alcohol with an enzyme (e.g., a lipase) and an acyl donor. | Separation of the esterified product from the unreacted alcohol. |

This table summarizes common methods for resolving racemic mixtures, which are applicable to the separation of enantiomers of this compound.

Stereochemical Analysis of 2 3 Methylphenyl Cyclohexan 1 Ol

Analysis of Diastereomeric Forms: Cis- and Trans-2-(3-Methylphenyl)cyclohexan-1-ol

Due to the presence of two substituents on the cyclohexane (B81311) ring, the hydroxyl group (-OH) at position 1 and the 3-methylphenyl group at position 2, 2-(3-Methylphenyl)cyclohexan-1-ol can exist as two diastereomers: cis and trans. stackexchange.com These isomers differ in the spatial orientation of the two substituent groups relative to the plane of the cyclohexane ring.

In the cis isomer, both the hydroxyl and the 3-methylphenyl groups are on the same side of the ring. Conversely, in the trans isomer, these groups are on opposite sides of the ring. This difference in spatial arrangement leads to distinct physical and spectroscopic properties for each diastereomer.

The synthesis of 2-substituted cyclohexanols often results in a mixture of both cis and trans diastereomers. Their separation can typically be achieved using chromatographic techniques, such as column chromatography, which exploits the differences in their polarity and interaction with the stationary phase. smith.edu

Enantiomeric Considerations and Assignment of Absolute Configuration for this compound

Each of the cis and trans diastereomers of this compound is chiral and therefore exists as a pair of enantiomers. This is because both carbon atoms C-1 (bearing the hydroxyl group) and C-2 (bearing the 3-methylphenyl group) are stereogenic centers. Thus, there are a total of four possible stereoisomers for this compound.

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S). libretexts.org The determination of the absolute configuration for a specific enantiomer typically requires experimental techniques such as X-ray crystallography of a single crystal or by using chiral resolving agents to separate the enantiomers, followed by spectroscopic analysis. wikipedia.orgnih.gov

The four stereoisomers are:

(1R, 2S)-2-(3-Methylphenyl)cyclohexan-1-ol and (1S, 2R)-2-(3-Methylphenyl)cyclohexan-1-ol, which constitute the enantiomeric pair of the cis diastereomer.

(1R, 2R)-2-(3-Methylphenyl)cyclohexan-1-ol and (1S, 2S)-2-(3-Methylphenyl)cyclohexan-1-ol, which form the enantiomeric pair of the trans diastereomer.

The synthesis of enantiomerically pure forms of such compounds often involves either the use of a chiral auxiliary, enantioselective catalysis, or the resolution of a racemic mixture. wikipedia.org

Conformational Analysis of the Cyclohexane Ring in this compound

The stereochemical properties of this compound are further complicated by the conformational flexibility of the cyclohexane ring.

Chair Conformations and Equilibrium Dynamics

The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement, minimizing both angle and torsional strain. gmu.edu For a substituted cyclohexane, two chair conformations are possible, which are in rapid equilibrium through a process known as ring flipping. quimicaorganica.org

For the cis and trans diastereomers of this compound, each will have two primary chair conformations. The relative stability of these conformers, and thus the position of the conformational equilibrium, is determined by the steric interactions of the substituents.

Steric and Electronic Influences of Substituents on Ring Conformation

The preference for a substituent to occupy an equatorial rather than an axial position is a well-established principle in conformational analysis. wikipedia.org Axial substituents experience destabilizing 1,3-diaxial interactions with other axial atoms on the same side of the ring. The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position.

In the case of this compound, both the hydroxyl and the 3-methylphenyl groups are bulky. Therefore, the chair conformation that places the maximum number of these bulky groups in the equatorial position will be the most stable.

For the trans isomer, one chair conformation can have both the hydroxyl and the 3-methylphenyl groups in equatorial positions (diequatorial), while the other conformer would have both groups in axial positions (diaxial). The diequatorial conformation would be significantly more stable, and the equilibrium will heavily favor this form.

For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position in any given chair conformation. The ring flip will interchange these positions. The relative stability of the two chair conformers of the cis isomer will depend on the relative steric bulk of the hydroxyl and the 3-methylphenyl groups. Generally, the larger 3-methylphenyl group would have a stronger preference for the equatorial position.

Electronic effects can also play a role, although they are often secondary to steric effects in such systems. rsc.orgethernet.edu.et

Intramolecular Interactions Governing Conformation

Intramolecular hydrogen bonding can be a significant factor in determining the preferred conformation of molecules containing both a hydroxyl group (a hydrogen bond donor) and a potential hydrogen bond acceptor. In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the π-electron system of the 3-methylphenyl ring.

For such an interaction to occur, the hydroxyl group and the phenyl ring must be in close proximity. This is more likely in certain conformations of the cis isomer, where the two groups are on the same side of the ring. The presence of an intramolecular hydrogen bond can stabilize a conformation that might otherwise be less favorable due to steric interactions. The strength of such a hydrogen bond would influence the conformational equilibrium. youtube.com

Reactivity and Derivatization Chemistry of 2 3 Methylphenyl Cyclohexan 1 Ol

The chemical behavior of 2-(3-methylphenyl)cyclohexan-1-ol is dictated by the interplay of its three primary structural components: the secondary hydroxyl group, the 3-methylphenyl (m-tolyl) substituent, and the cyclohexane (B81311) scaffold. Each of these moieties offers distinct sites for chemical modification, enabling a wide range of derivatization strategies. The reactivity of this compound is a composite of the characteristic reactions of secondary alcohols, substituted aromatic rings, and saturated carbocyclic systems.

Mechanistic Investigations of Reactions Involving 2 3 Methylphenyl Cyclohexan 1 Ol

Elucidation of Reaction Pathways and Transition State Geometries

The reaction pathways of 2-(3-methylphenyl)cyclohexan-1-ol are dictated by its functional groups—the secondary alcohol and the substituted cyclohexane (B81311) ring. Common reactions include oxidation, dehydration, and substitution. Modern computational chemistry offers powerful tools to elucidate the intricate details of these pathways, including the geometries of the transition states that govern reaction rates and selectivity.

Reaction Pathways: A primary reaction pathway for alcohols is acid-catalyzed dehydration to form alkenes. For this compound, this reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation. This carbocation can then undergo elimination of a proton from an adjacent carbon to form a double bond. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene.

Another significant pathway is the oxidation of the secondary alcohol to the corresponding ketone, 2-(3-methylphenyl)cyclohexan-1-one (B6259739). This transformation can be achieved using various oxidizing agents, and the mechanism typically involves the formation of a chromate ester or a similar intermediate, followed by an E2-like elimination step.

Transition State Geometries: The geometry of the transition state is a critical factor in determining the feasibility and outcome of a reaction. For instance, in an E2 elimination reaction from a cyclohexane derivative, a key requirement is an anti-periplanar arrangement of the departing proton and the leaving group. This conformational requirement dictates which protons can be removed and, consequently, which alkene isomer is formed.

Computational methods, such as Density Functional Theory (DFT), are employed to model these transient structures. By calculating the potential energy surface, chemists can identify the lowest energy path from reactants to products, which proceeds through the transition state. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. The activation strain model is a conceptual framework used to analyze reaction barriers, partitioning the activation energy into the strain energy required to distort the reactants into the transition state geometry and the interaction energy between these distorted fragments nih.gov.

Below is an illustrative data table showcasing the kind of computational data generated to compare different reaction pathways, such as the dehydration of this compound.

| Pathway | Product | Activation Energy (kcal/mol) | Key TS Bond Distance (C-O, Å) | TS Dihedral Angle (H-C-C-O, °) |

|---|---|---|---|---|

| E1 (via axial OH) | 1-(3-Methylphenyl)cyclohex-1-ene | 25.8 | 2.15 | N/A (Carbocation intermediate) |

| E1 (via equatorial OH) | 1-(3-Methylphenyl)cyclohex-1-ene | 27.2 | 2.18 | N/A (Carbocation intermediate) |

| E2 (from C6) | 1-(3-Methylphenyl)cyclohex-1-ene | 30.5 | 2.05 | 178.5 |

| E2 (from C2) | 3-(3-Methylphenyl)cyclohex-1-ene | 32.1 | 2.08 | 179.1 |

Note: The data in this table is illustrative and based on typical values for similar reactions, intended to demonstrate the concepts discussed.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that exist for a finite lifetime along the reaction coordinate between reactants and products. Their identification and characterization are paramount to confirming a proposed reaction mechanism.

In the acid-catalyzed dehydration of this compound, the key intermediate is a secondary carbocation formed at the C1 position after the loss of water. The stability of this carbocation is enhanced by hyperconjugation with adjacent C-H and C-C bonds. This intermediate is planar at the cationic center and can be attacked by a nucleophile from either face or lose a proton to form an alkene.

In other reactions, such as nucleophilic substitution, an oxonium ion (formed by protonation of the hydroxyl group) is a key intermediate that converts the poor -OH leaving group into a good H₂O leaving group.

The direct observation of these intermediates is often challenging due to their high reactivity and short lifespan. However, they can be studied using spectroscopic techniques under specific conditions (e.g., in superacid media at low temperatures to prolong their lifetime) or detected through trapping experiments, where a reagent is added to react specifically with the intermediate, forming a stable, characterizable product.

| Intermediate Type | Spectroscopic Method | Characteristic Signal | Interpretation |

|---|---|---|---|

| Secondary Carbocation | ¹³C NMR | δ 250-330 ppm | Deshielded carbenium ion center (C1) |

| Secondary Carbocation | ¹H NMR | δ 9-13 ppm | Deshielded proton attached to adjacent carbon (C2) |

| Oxonium Ion | ¹H NMR | Broad singlet, δ > 10 ppm | Acidic protons of the -OH₂⁺ group |

Note: This table presents hypothetical data representative of the classes of intermediates discussed.

Mechanistic Rationale for Stereochemical Outcomes in Syntheses of this compound and Related Compounds

The synthesis of this compound typically involves the addition of a nucleophile to a carbonyl group, either through the Grignard reaction of 3-methylphenylmagnesium bromide with cyclohexanone (B45756) or the reduction of 2-(3-methylphenyl)cyclohexan-1-one. Both reactions create a new stereocenter at C1, and the stereochemical outcome depends heavily on the reaction mechanism and steric factors.

The molecule this compound can exist as two pairs of enantiomers: (cis and trans). The cis isomer has the hydroxyl and methylphenyl groups on the same face of the ring, while the trans isomer has them on opposite faces. The relative amounts of these diastereomers formed during synthesis are determined by the transition state energies of the competing reaction pathways.

Nucleophilic Addition to 2-(3-Methylphenyl)cyclohexan-1-one: When reducing the ketone with a hydride reagent (e.g., NaBH₄ or LiAlH₄), the nucleophile (H⁻) can attack the carbonyl carbon from two directions:

Axial Attack: The hydride approaches from the axial face, leading to the formation of an equatorial alcohol. This is often the major pathway for small, unhindered nucleophiles as it avoids torsional strain with the adjacent axial hydrogens in the transition state (Felkin-Anh model).

Equatorial Attack: The hydride approaches from the equatorial face, resulting in an axial alcohol. This pathway is generally disfavored due to steric hindrance from the axial hydrogens at the C3 and C5 positions. However, for bulky reducing agents, equatorial attack may become more competitive as the large reagent seeks to avoid steric clash with the existing bulky substituent at C2.

The presence of the 3-methylphenyl group at the C2 position significantly influences this selectivity. Its steric bulk will preferentially occupy an equatorial position in the most stable chair conformation of the reactant. This large group can sterically hinder the equatorial face of the adjacent carbonyl, thereby favoring axial attack of the nucleophile to yield the trans product (with an equatorial -OH group) as the major isomer.

| Reducing Agent | Mechanism Feature | Major Product (Diastereomer) | Typical Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| NaBH₄ (Sodium borohydride) | Small nucleophile, favors axial attack | trans-2-(3-Methylphenyl)cyclohexan-1-ol | ~85:15 |

| LiAlH₄ (Lithium aluminum hydride) | Slightly bulkier, still favors axial attack | trans-2-(3-Methylphenyl)cyclohexan-1-ol | ~90:10 |

| L-Selectride® (Lithium tri-sec-butylborohydride) | Very bulky nucleophile, favors equatorial attack | cis-2-(3-Methylphenyl)cyclohexan-1-ol | ~5:95 |

Note: The ratios provided are illustrative and representative of established principles of stereoselective reduction of substituted cyclohexanones.

This mechanistic understanding of stereocontrol is fundamental for the targeted synthesis of specific stereoisomers of this compound and related pharmacologically or industrially relevant compounds.

Theoretical and Computational Studies on 2 3 Methylphenyl Cyclohexan 1 Ol

Molecular Modeling and Dynamics Simulations for 2-(3-Methylphenyl)cyclohexan-1-ol

While QM methods are excellent for calculating static properties of individual molecules, molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment (e.g., a solvent). nih.govmdpi.com

An MD simulation of this compound would typically involve the following steps:

System Setup : An initial 3D structure of the most stable conformer is placed in a simulation box, which is then filled with solvent molecules (e.g., water or an organic solvent).

Force Field Application : A classical force field (e.g., GAFF, MMFF94) is chosen to describe the potential energy of the system. The force field defines the parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions.

Simulation : The system undergoes energy minimization to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized. Finally, a production run is performed, during which the trajectory (positions and velocities of all atoms over time) is saved for analysis.

MD simulations can reveal the flexibility of the cyclohexane (B81311) ring, the rotational freedom of the 3-methylphenyl group, and the dynamics of hydrogen bonding involving the hydroxyl group. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can indicate the stability of the conformation and the flexibility of different parts of the molecule, respectively. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value/Method |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P (for water) |

| Simulation Box | Cubic or Rectangular |

| Temperature | 298 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 10-100 nanoseconds |

| Time Step | 2 femtoseconds |

Computational Prediction of Spectroscopic Parameters and Stereochemical Properties

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to interpret experimental spectra and confirm molecular structures. unibo.itrsc.orgaip.org

After obtaining an optimized molecular geometry from DFT or MP2 calculations, various spectroscopic parameters can be computed:

NMR Spectroscopy : The chemical shifts (δ) for ¹H and ¹³C atoms can be predicted by calculating the magnetic shielding tensors. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental NMR data to aid in signal assignment and structure verification. nih.gov

Vibrational Spectroscopy : The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. These calculations can help assign specific vibrational modes, such as the O-H stretch, C-O stretch, and aromatic C-H bends, to the observed experimental bands. nih.gov

These computational approaches are also crucial for elucidating stereochemical properties. By calculating the properties of different stereoisomers, it is possible to distinguish between them. For example, chiroptical spectroscopic methods like electronic circular dichroism (ECD) can be computationally predicted to help determine the absolute configuration of chiral centers. nih.govnih.gov The calculated energies and predicted spectra for each possible stereoisomer can be compared with experimental results to identify the specific isomer present in a sample.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (Computational) | Typical Experimental Value |

|---|---|---|

| ¹H NMR: -OH proton (ppm) | 1.5 - 4.0 (depends on H-bonding) | 1.5 - 4.5 |

| ¹³C NMR: C-OH carbon (ppm) | 65 - 75 | 68 - 78 |

| IR: O-H stretch (cm⁻¹) | ~3600 (free), ~3400 (H-bonded) | ~3650-3200 (broad) |

| IR: C-O stretch (cm⁻¹) | 1050 - 1150 | 1050 - 1150 |

Applications of 2 3 Methylphenyl Cyclohexan 1 Ol in Advanced Organic Synthesis

Role of 2-(3-Methylphenyl)cyclohexan-1-ol as a Chiral Building Block

A chiral building block is a molecule that is incorporated in its entirety into a larger, more complex structure, transferring its inherent chirality to the final product. The enantiomerically pure forms of this compound can serve as valuable starting materials for the synthesis of a variety of complex molecules. The presence of both a hydroxyl group and an aromatic ring provides two distinct points for further functionalization.

The synthesis of such chiral building blocks often relies on stereoselective methods. For instance, asymmetric reduction of the corresponding ketone, 2-(3-methylphenyl)cyclohexan-1-one (B6259739), using chiral catalysts can yield the enantiomerically enriched alcohol. Another approach involves the kinetic resolution of the racemic alcohol, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer unreacted and thus resolved.

Once obtained in enantiopure form, this compound can be used to construct key fragments of natural products or pharmaceutically active compounds. The hydroxyl group can be converted into other functional groups or used as a handle for coupling reactions, while the aromatic ring can be modified through electrophilic substitution or cross-coupling reactions. The cyclohexane (B81311) ring provides a rigid and predictable three-dimensional framework, which is often desirable in the design of molecules with specific biological activities.

Table 1: Potential Synthetic Transformations of this compound as a Chiral Building Block

| Starting Material | Reagents and Conditions | Product | Application |

| (1R,2S)-2-(3-Methylphenyl)cyclohexan-1-ol | 1. NaH, THF; 2. R-X | (1R,2S)-1-alkoxy-2-(3-methylphenyl)cyclohexane | Synthesis of chiral ethers and ligands |

| (1R,2S)-2-(3-Methylphenyl)cyclohexan-1-ol | PCC, CH₂Cl₂ | (S)-2-(3-Methylphenyl)cyclohexan-1-one | Access to the enantiomeric ketone |

| (1R,2S)-2-(3-Methylphenyl)cyclohexan-1-ol | 1. MsCl, Et₃N; 2. Nu⁻ | Product of Sₙ2 substitution | Introduction of various functional groups with inversion of configuration |

| (1R,2S)-2-(3-Methylphenyl)cyclohexan-1-ol | NBS, AIBN, CCl₄ | Brominated derivative on the methyl group | Further functionalization of the tolyl moiety |

This table presents hypothetical transformations based on standard organic chemistry principles.

Employment as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The structural characteristics of this compound make it an excellent candidate for use as a chiral auxiliary, analogous to the well-established Whitesell's auxiliary, trans-2-phenylcyclohexanol. wikipedia.org

The hydroxyl group of this compound can be esterified with a prochiral carboxylic acid or other acyl derivatives. The bulky and conformationally restricted 2-(3-methylphenyl)cyclohexyl group can then effectively shield one face of the enolate or enol ether derived from the attached substrate, leading to a highly diastereoselective reaction with an electrophile. The presence of the methyl group on the phenyl ring can further fine-tune the steric environment, potentially leading to even higher selectivities compared to the unsubstituted analog.

For example, in asymmetric alkylation reactions, an ester of this compound with a simple carboxylic acid like propanoic acid can be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with an alkyl halide would be expected to proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. After the alkylation step, the chiral auxiliary can be cleaved by hydrolysis to afford the enantiomerically enriched carboxylic acid and recover the this compound.

Table 2: Hypothetical Diastereoselective Alkylation using a this compound Auxiliary

| Electrophile (R-X) | Diastereomeric Excess (d.e.) [%] |

| Benzyl bromide | >95 |

| Methyl iodide | >90 |

| Isopropyl iodide | >98 |

This table illustrates the potential effectiveness of this compound as a chiral auxiliary based on data for analogous systems.

Integration of the this compound Scaffold in the Synthesis of Complex Organic Molecules

The rigid cyclohexane framework of this compound, combined with its defined stereochemistry, makes it an attractive scaffold for the synthesis of complex, polycyclic molecules. The relative orientation of the hydroxyl and aryl groups (cis or trans) can be used to control the stereochemical outcome of subsequent intramolecular reactions.

For instance, the hydroxyl group can act as a directing group in reactions such as catalytic hydrogenation or epoxidation of a nearby double bond, leading to the formation of new stereocenters with high selectivity. Furthermore, the aromatic ring can participate in intramolecular cyclization reactions, such as Friedel-Crafts alkylations or cyclizations involving radical or cationic intermediates, to construct fused ring systems.

The synthesis of certain alkaloids and terpenoids often involves the construction of complex polycyclic systems where precise stereochemical control is essential. The integration of a chiral fragment derived from this compound could provide a strategic advantage in achieving the desired stereochemistry in the final target molecule.

Development of Novel Methodologies Utilizing this compound Derivatives

The unique structural and electronic properties of this compound and its derivatives can be exploited for the development of new synthetic methodologies. For example, the alcohol can be converted into a chiral ligand for asymmetric catalysis. By introducing coordinating groups, such as phosphines or amines, either on the cyclohexane ring or the aromatic ring, novel chiral ligands can be synthesized. These ligands can then be used in combination with transition metals to catalyze a wide range of asymmetric reactions, including hydrogenations, cross-couplings, and cycloadditions.

Furthermore, derivatives of this compound could be employed in organocatalysis. For example, a derivative bearing an amino group could be used as a chiral amine catalyst for asymmetric aldol (B89426) or Michael reactions. The steric and electronic properties of the 2-(3-methylphenyl)cyclohexyl group would play a crucial role in determining the efficiency and selectivity of such catalysts.

The development of new methodologies based on this scaffold would not only expand the toolbox of synthetic chemists but also provide access to new classes of chiral molecules with potentially interesting biological or material properties.

Analytical Methodologies for Structural and Stereochemical Elucidation of 2 3 Methylphenyl Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of 2-(3-Methylphenyl)cyclohexan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the spatial arrangement of substituents on the cyclohexane (B81311) ring.

The stereochemical assignment of the diastereomers (cis vs. trans) relies heavily on the analysis of ¹H NMR coupling constants (J-values) and chemical shifts (δ). The cyclohexane ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can be oriented in either axial or equatorial positions.

Chemical Shifts: The chemical shift of the proton at C1 (the carbinol proton, H-1) is particularly diagnostic. An axial proton is generally more shielded and appears at a lower chemical shift (further upfield) compared to an equatorial proton in a similar environment.

Coupling Constants: The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship. This is crucial for distinguishing diastereomers.

In the trans isomer, where both the hydroxyl and the 3-methylphenyl groups can occupy equatorial positions to achieve maximum stability, the H-1 proton would be axial. It would exhibit large axial-axial couplings (Jax,ax) of approximately 10-13 Hz with the adjacent axial protons on C2 and C6.

In the cis isomer, one substituent must be axial while the other is equatorial. If the hydroxyl group is axial, H-1 is equatorial and will show smaller axial-equatorial (Jax,eq) and equatorial-equatorial (Jeq,eq) couplings, typically in the range of 2-5 Hz.

Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further confirmation by identifying protons that are close in space. For instance, a NOESY experiment could show a correlation between the C1-proton and the C2-proton, helping to confirm the relative cis or trans configuration of the substituents.

Table 1: Hypothetical ¹H NMR Data for Diastereomers of this compound This table illustrates expected values based on established principles of NMR spectroscopy for substituted cyclohexanols.

| Parameter | trans-Isomer (Axial H-1) | cis-Isomer (Equatorial H-1) | Rationale |

| Chemical Shift of H-1 (δ, ppm) | ~3.5 - 3.8 | ~4.0 - 4.3 | Axial protons are typically more shielded than equatorial protons. |

| Multiplicity of H-1 | Triplet of triplets (tt) or complex multiplet | Broad singlet or narrow multiplet | Shows coupling to two axial and two equatorial protons. |

| Coupling Constants of H-1 (Hz) | Jax,ax ≈ 10-13 HzJax,eq ≈ 3-5 Hz | Jeq,ax ≈ 3-5 HzJeq,eq ≈ 2-4 Hz | Large diaxial coupling is characteristic of an axial proton. |

X-ray Crystallography for Solid-State Structure Determination and Diastereomer Characterization

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of molecular structure in the solid state. This technique provides precise atomic coordinates, allowing for the direct visualization of the three-dimensional arrangement of atoms, including the relative and absolute stereochemistry.

For this compound, X-ray crystallography would provide conclusive evidence for:

Diastereomer Identification: The analysis would unequivocally distinguish between the cis and trans isomers by determining the relative orientation of the hydroxyl and 3-methylphenyl groups on the cyclohexane ring.

Conformational Analysis: It would confirm the adoption of a chair conformation by the cyclohexane ring in the crystal lattice and identify the precise equatorial or axial positioning of the two substituents.

Absolute Configuration: If a single enantiomer of either the cis or trans diastereomer is crystallized, X-ray analysis using anomalous dispersion can determine its absolute configuration (e.g., distinguishing (1R,2R) from (1S,2S)).

The primary challenge in this method is the cultivation of a single, high-quality crystal suitable for diffraction. The process involves dissolving the purified compound and allowing the solvent to evaporate slowly under controlled conditions. Once a suitable crystal is obtained and analyzed, the resulting structural data, including bond lengths, bond angles, and torsional angles, serve as the gold standard for structural elucidation.

Chromatographic Techniques for Chiral Separation and Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic methods are essential for both separating the stereoisomers of this compound and for assessing the purity of the synthesized material.

Diastereomer Separation and Purity Assessment: Because diastereomers (cis and trans isomers) possess different physical properties (e.g., polarity, boiling point, solubility), they can often be separated by standard, non-chiral chromatographic techniques. High-Performance Liquid Chromatography (HPLC) using a normal-phase (e.g., silica) or reversed-phase (e.g., C18) column is commonly used to separate diastereomers and to determine the purity of the sample by detecting and quantifying any impurities or side-products.

Enantiomeric Separation: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatography. Their separation requires a chiral environment, most commonly achieved using Chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, forming transient, diastereomeric complexes. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for separating a broad range of chiral compounds, including alcohols. mdpi.comwindows.net The choice of mobile phase (typically mixtures of alkanes like hexane (B92381) and an alcohol modifier like isopropanol) is critical for achieving optimal separation.

The successful separation of all four stereoisomers would typically involve a two-step process: first, the separation of the diastereomeric pairs (cis and trans) using achiral chromatography, followed by the resolution of each diastereomer into its constituent enantiomers using chiral HPLC.

Table 2: Illustrative Chiral HPLC Separation Data for the Enantiomers of this compound This table presents a hypothetical scenario for the chiral resolution of the trans-diastereomer.

| Stereoisomer | Retention Time (t_R, min) | Separation Factor (α) | Resolution (R_s) |

| (1R,2R)-trans | 12.5 | - | - |

| (1S,2S)-trans | 15.2 | 1.22 | 2.1 |

Separation Factor (α): A value > 1 indicates that a separation is occurring.

Resolution (R_s): A value ≥ 1.5 indicates baseline separation between the two peaks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methylphenyl)cyclohexan-1-ol in academic laboratories?

- Methodological Answer : The synthesis of structurally analogous cyclohexanol derivatives (e.g., 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol) typically involves nucleophilic substitution or condensation reactions. For instance, cyclohexanone derivatives can react with aryl Grignard reagents (e.g., 3-methylphenyl magnesium bromide) under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (-78°C). Post-reduction with sodium borohydride (NaBH4) or catalytic hydrogenation may refine stereochemical outcomes . Purity optimization often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Reverse-phase HPLC using a Newcrom R1 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate is validated for similar compounds (e.g., 2-(4-tert-Butylphenoxy)cyclohexan-1-ol). Complementary techniques include:

- NMR Spectroscopy : H and C NMR in deuterated chloroform (CDCl₃) to confirm substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 204.3).

- LogP Determination : Shake-flask method using octanol/water partitioning (logP ≈ 3.8–4.5 for related structures) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 254 nm) detect degradation products. For moisture sensitivity, Karl Fischer titration monitors water content, while thermogravimetric analysis (TGA) evaluates thermal stability (decomposition >200°C for cyclohexanol analogs) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer : Enantioselective synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (using Ru-BINAP catalysts) can isolate enantiomers. Comparative bioactivity assays (e.g., IC₅₀ in enzyme inhibition) reveal stereochemical dependencies. For example, rigid cyclohexanol rings in analogs like (1R,2S)-2-(benzylamino)cyclohexan-1-ol enhance binding selectivity to G-protein-coupled receptors (GPCRs) by 10–100-fold .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. The compound’s hydroxyl and methylphenyl groups form hydrogen bonds and π-π stacking with residues in enzyme active sites (e.g., cytochrome P450). QSAR models using descriptors like polar surface area (PSA ≈ 40 Ų) and molar refractivity (MR ≈ 60 cm³/mol) correlate with bioavailability .

Q. How can researchers address conflicting data in the biological activity of cyclohexanol derivatives?

- Methodological Answer : Contradictions in IC₅₀ values may arise from assay variability (e.g., cell line differences). Standardized protocols (e.g., MTT assays in HEK293 cells) with positive controls (e.g., tamoxifen for cytotoxicity) improve reproducibility. Meta-analysis of structural analogs (e.g., 2-[(Heptan-3-yl)amino]cyclohexan-1-ol) identifies substituent effects—para-methyl groups enhance lipophilicity but reduce solubility, impacting activity .

Q. What derivatization strategies enhance the pharmacological profile of this compound?

- Methodological Answer : Fluorination at the phenyl ring (via electrophilic substitution with Selectfluor®) increases metabolic stability. Hydroxyl group acylation (e.g., with acetyl chloride) improves blood-brain barrier penetration. Comparative ADMET studies (e.g., microsomal half-life >30 min) validate derivatives for CNS-targeted drug development .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.